molecular formula C28H58S B1584801 Tetradecyl sulfide CAS No. 35599-83-8

Tetradecyl sulfide

Cat. No.: B1584801
CAS No.: 35599-83-8
M. Wt: 426.8 g/mol
InChI Key: OCTONCPZMJYQLP-UHFFFAOYSA-N
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Description

Tetradecyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by a long alkyl chain of fourteen carbon atoms attached to a sulfur atom. This compound is known for its surfactant properties, making it useful in various industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl sulfide can be synthesized through several methods. One common method involves the reaction of tetradecyl alcohol with sulfur or sulfur-containing reagents. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfide.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity tetradecyl alcohol and sulfur, along with catalysts to enhance the reaction efficiency. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl sulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.

    Substitution: Halogens (chlorine, bromine); reactions may require catalysts and are often performed under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tetradecyl sulfide has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl sulfide: Similar structure but with a shorter alkyl chain (twelve carbon atoms).

    Hexadecyl sulfide: Similar structure but with a longer alkyl chain (sixteen carbon atoms).

    Octadecyl sulfide: Similar structure but with an even longer alkyl chain (eighteen carbon atoms).

Uniqueness

Tetradecyl sulfide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant in various applications, offering optimal performance compared to its shorter or longer chain counterparts.

Properties

IUPAC Name

1-tetradecylsulfanyltetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTONCPZMJYQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCSCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189065
Record name Ditetradecyl sulphide
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Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35599-83-8
Record name 1-(Tetradecylthio)tetradecane
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Record name Ditetradecyl sulphide
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Record name Tetradecyl sulfide
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Record name Ditetradecyl sulphide
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Record name Ditetradecyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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